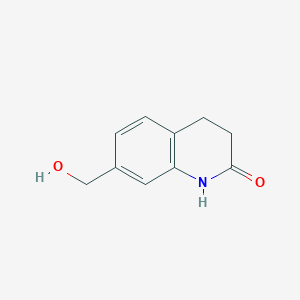

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVHACDKAXCDGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693868 |

Source

|

| Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857272-53-8 |

Source

|

| Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthesis route for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The presented methodology prioritizes chemoselectivity and operational efficiency, addressing the key synthetic challenges inherent in the multi-functional nature of the target molecule. This document details a two-step synthetic sequence commencing with the construction of the pivotal intermediate, 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, via an intramolecular Friedel-Crafts acylation. Subsequently, the guide focuses on the critical chemoselective reduction of the carboxylic acid moiety in the presence of the lactam functionality, employing borane-based reagents. Each section provides a thorough explanation of the underlying chemical principles, detailed experimental protocols, and data presentation to ensure reproducibility and facilitate adaptation by researchers in the field.

Introduction: The Significance of the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged structural motif in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including but not limited to, phosphodiesterase inhibition and interactions with serotonin and dopamine receptors.[2] Notably, this heterocyclic system is a key component in several FDA-approved drugs, such as the antipsychotic agent aripiprazole and the antiplatelet drug cilostazol.[2]

The 7-substituted derivatives of 3,4-dihydro-2(1H)-one are of particular interest, as functionalization at this position has been shown to be crucial for modulating the pharmacological profile of these compounds. The target molecule of this guide, 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, serves as a versatile building block for the synthesis of more complex drug candidates. The primary alcohol functionality at the 7-position provides a reactive handle for further molecular elaboration, such as etherification or esterification, enabling the systematic exploration of structure-activity relationships (SAR).

This guide focuses on a logical and efficient synthetic strategy to access this important intermediate, emphasizing the chemical reasoning behind the chosen route and providing detailed, actionable protocols for its implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one points to a two-step approach. The primary alcohol functionality can be readily installed through the reduction of a carboxylic acid. This leads to the key intermediate, 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. The synthesis of this carboxylic acid intermediate can be envisioned through an intramolecular Friedel-Crafts reaction, a powerful tool for the construction of cyclic ketones.

Figure 1: Retrosynthetic analysis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

This strategy offers a convergent and controllable pathway to the target molecule. The key challenges lie in achieving regioselectivity during the Friedel-Crafts cyclization to favor the desired 7-substituted product and ensuring the chemoselective reduction of the carboxylic acid without affecting the lactam (amide) functionality in the quinolinone ring.

Synthesis of the Key Intermediate: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

The construction of the 3,4-dihydroquinolin-2(1H)-one skeleton is effectively achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of an N-aryl-β-halopropionamide derivative, catalyzed by a Lewis acid.

Rationale for the Friedel-Crafts Approach

The intramolecular Friedel-Crafts acylation is a classic and reliable method for forming six-membered rings fused to an aromatic system.[3][4] The choice of starting materials and reaction conditions is crucial to direct the cyclization to the desired position on the aromatic ring, yielding the 7-substituted product. The directing effects of the substituents on the aniline precursor play a significant role in determining the regiochemical outcome of the acylation.

Experimental Protocol: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

This protocol is based on established methodologies for the synthesis of related dihydroquinolinones.

Step 1: N-Acylation of a Substituted Aniline

-

To a stirred solution of a suitable 3-amino-substituted benzoic acid derivative in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(carboxyaryl)-3-chloropropionamide intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃, 3-5 equivalents).

-

Heat the AlCl₃ to a molten state (approximately 160-180 °C).

-

Carefully add the N-(carboxyaryl)-3-chloropropionamide intermediate in portions to the molten AlCl₃.

-

Maintain the reaction mixture at 160-180 °C for 2-4 hours, with vigorous stirring.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

Chemoselective Reduction to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

The critical step in this synthesis is the selective reduction of the carboxylic acid group at the 7-position to a primary alcohol, without affecting the lactam functionality within the dihydroquinolinone ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they are also known to reduce amides and lactams to the corresponding amines.[5] Therefore, a more chemoselective reagent is required.

The Choice of Reducing Agent: Borane Complexes

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective reagents for the selective reduction of carboxylic acids in the presence of a wide range of other functional groups, including amides and esters.[6][7][8] The chemoselectivity of borane arises from its electrophilic nature; it preferentially reacts with the more electron-rich carbonyl oxygen of the carboxylic acid. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the borane, which is followed by coordination and subsequent reduction. The lactam carbonyl is less reactive towards borane under controlled conditions.

Figure 2: Workflow for the chemoselective reduction of the carboxylic acid intermediate.

Experimental Protocol: Borane Reduction

The following protocol outlines the chemoselective reduction of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically a 1 M solution in THF, 2.0-3.0 equivalents) dropwise via a syringe or an addition funnel. Vigorous gas evolution (hydrogen) will be observed initially.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Acidify the mixture with aqueous hydrochloric acid (e.g., 2 M HCl) and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purification Method |

| 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 60-75 | Recrystallization |

| 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | C₁₀H₁₁NO₂ | 177.20 | 70-85 | Column Chromatography/Recrystallization |

Table 1: Summary of key compounds and expected outcomes.

Characterization Data:

-

¹H NMR: To confirm the proton environments and the successful reduction of the carboxylic acid to the primary alcohol.

-

¹³C NMR: To verify the carbon framework and the change in the carbonyl carbon signal of the carboxylic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactam carbonyl, the hydroxyl group, and the disappearance of the carboxylic acid C=O and O-H stretches.

-

Melting Point (MP): To assess the purity of the crystalline products.

Conclusion

This technical guide has detailed a reliable and chemoselective two-step synthesis for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. The strategy leverages a classical intramolecular Friedel-Crafts acylation for the construction of the core heterocyclic structure, followed by a crucial, selective borane-mediated reduction of the carboxylic acid functionality. The provided rationale and detailed protocols offer a solid foundation for researchers to produce this valuable building block for further drug discovery and development efforts. The emphasis on chemoselectivity addresses a key challenge in the synthesis of multi-functional molecules, making this route both practical and efficient for laboratory-scale synthesis.

References

- Lane, C. F. (1975). The reduction of organic functional groups with borane-dimethylsulfide. Chemical Reviews, 76(6), 773-799.

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.

- Brown, H. C., & Korytnyk, W. (1960). Hydroboration. IX. The hydroboration of olefins, acetylenes, and carbonyls with borane in tetrahydrofuran. Journal of the American Chemical Society, 82(14), 3866-3869.

- Olah, G. A. (1964).

- Bunce, R. A., & Nago, T. (2009). 1-Alkyl-2,3-dihydro-4(1H)-quinolinones by a tandem Michael-SNAr annulation reaction. Journal of Heterocyclic Chemistry, 46(4), 623-628.

-

PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. Retrieved from [Link]

-

JOVE. (n.d.). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

- Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Cornerstone Intermediate in Modern Pharmaceuticals

A Note on Nomenclature: The query for "7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one" (CAS Number: 857272-53-8) identifies a specific chemical entity.[1] However, the available scientific and technical literature for this compound is limited. In contrast, the structurally similar compound, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-18-0), is a widely documented and industrially significant molecule. Given the target audience of researchers and drug development professionals, this guide will focus on the latter, as it is a critical precursor in the synthesis of major antipsychotic medications.

Introduction: The Strategic Importance of the Dihydroquinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a "privileged scaffold" in medicinal chemistry, a framework capable of binding to multiple biological targets. Its true value in modern drug development was cemented with its role as the foundational structure for Aripiprazole, a third-generation atypical antipsychotic.[2][3] The efficacy and commercial success of Aripiprazole hinge directly on the efficient and high-purity synthesis of its key intermediates, chief among them being 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one. This guide provides a comprehensive overview of its chemical identity, synthesis, and critical role in pharmaceutical manufacturing.

Chemical Identification and Properties

Correctly identifying this intermediate is paramount for sourcing, regulatory compliance, and experimental design. Its nomenclature and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

|---|---|

| IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[4] |

| CAS Number | 22246-18-0[5][6][7][8][9] |

| Synonyms | 7-Hydroxycarbostyril, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, Aripiprazole Impurity A[5][6] |

| Molecular Formula | C₉H₉NO₂[5][7] |

| Molecular Weight | 163.17 g/mol [5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to light brown crystalline powder | [7] |

| Melting Point | 233-237 °C | [9] |

| Solubility | Slightly soluble in DMSO and methanol | [9] |

| Purity (Typical) | >99% | [7] |

| Loss on Drying | <0.5% w/w |[7] |

Central Role in Aripiprazole Synthesis

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (often abbreviated as 7-HQ) is the nucleophilic core upon which the final structure of Aripiprazole is built. The entire synthetic strategy revolves around the alkylation of its hydroxyl group at the 7-position. This reaction attaches the flexible butoxy linker, which is subsequently coupled with the second key intermediate, 1-(2,3-dichlorophenyl)piperazine.[2][10]

The causality is clear: the 7-hydroxy group provides the essential reactive handle for connecting the two primary fragments of the Aripiprazole molecule. Without a robust and scalable method to produce high-purity 7-HQ, the entire manufacturing chain is compromised.

Caption: Core retrosynthetic logic for Aripiprazole.

Synthesis Methodologies: From Classic Reactions to Green Chemistry

The synthesis of 7-HQ has evolved significantly since its first reported preparations, driven by the need for higher yields, improved purity, and more environmentally benign processes.

Foundational Synthesis: The Mayer-Shigematsu Cyclization

The historical basis for 7-HQ synthesis is an intramolecular Friedel-Crafts reaction.[11] This protocol, while foundational, exemplifies the challenges of regioselectivity and harsh reaction conditions.

Protocol: Classical Mayer-Shigematsu Cyclization

-

Reactant Preparation: N-(3-hydroxyphenyl)-3-chloropropionamide is prepared. This precursor directs the cyclization to form the quinolinone ring.

-

Catalyst and Reaction: The precursor is mixed with a strong Lewis acid, typically aluminum chloride (AlCl₃).[11]

-

Thermal Cyclization: The mixture is heated to high temperatures (160–180°C), often in a melt phase, to drive the intramolecular alkylation.[2]

-

Workup and Quenching: The reaction is carefully quenched with ice-cold acid (e.g., dilute HCl) to decompose the aluminum chloride complex.[2]

-

Isolation and Purification: The crude product precipitates and is collected. A significant challenge in this step is the co-formation of the 5-hydroxy isomer, which requires purification to remove.[11]

The choice of a powerful Lewis acid like AlCl₃ is necessary to activate the aromatic ring for electrophilic attack by the alkyl chloride. However, this generates substantial acidic waste and presents challenges in controlling the reaction exotherm and regioselectivity.

Modern Synthetic Improvements and Green Chemistry Approaches

To overcome the limitations of classical methods, modern syntheses focus on milder conditions, higher selectivity, and reduced waste.

Alternative Route via Resorcinol: A more recent and efficient pathway begins with resorcinol, offering better control and avoiding some of the harsher reagents.[3]

Caption: A modern, multi-step synthesis pathway for 7-HQ.

Protocol: Resorcinol-Based Synthesis [3]

-

Esterification: Resorcinol is reacted with 3-chloropropionyl chloride under basic conditions to form (3-hydroxyphenyl)-3-chloropropionate. This step selectively acylates one of the hydroxyl groups.

-

Intramolecular Friedel-Crafts Reaction: The resulting ester undergoes an intramolecular Friedel-Crafts acylation, catalyzed by anhydrous AlCl₃, to yield 7-hydroxy-chroman-2-one. This cyclization is more controlled than the alkylation in the classic route.

-

Aminolysis: The crucial final step involves the ring-opening of the chromanone with ammonia gas in an alcohol solvent, followed by recyclization to form the desired 7-HQ. This aminolysis step directly installs the nitrogen atom required for the quinolinone core.

This method is advantageous because the starting materials are readily available, and the reaction sequence offers better regiochemical control, leading to a purer final product and simplifying industrial-scale production.[3]

Key Reactions: Derivatization for API Synthesis

The ultimate utility of 7-HQ is realized in its subsequent reaction to form the ether linkage. This is typically a Williamson ether synthesis.

Protocol: Alkylation of 7-HQ [2]

-

Base and Solvent Selection: 7-HQ is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylating Agent: An excess of a 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, is added.[2][12] The use of a dihaloalkane is a deliberate choice to install a four-carbon linker with a remaining leaving group for the subsequent coupling step.

-

Reaction Conditions: The mixture is heated under reflux to drive the Sₙ2 reaction. Phase transfer catalysts may be employed to improve reaction rates in biphasic systems.[12]

-

Workup and Purification: The reaction mixture is extracted, and the resulting intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, is purified, often by recrystallization or column chromatography, to remove unreacted 7-HQ and byproducts.[2]

This intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine to complete the synthesis of Aripiprazole.

Safety and Handling

While not acutely toxic, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H317 | May cause an allergic skin reaction |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water |

Data sourced from supplier safety datasheets.

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation of the powder.

Conclusion

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is more than a mere chemical intermediate; it is an enabling molecule for a class of highly successful CNS therapeutics. A thorough understanding of its synthesis, reactivity, and properties is essential for any scientist or professional involved in the research, development, or manufacturing of Aripiprazole and related pharmaceuticals. The evolution of its synthesis from harsh, low-yield methods to more controlled, greener pathways reflects the broader progress in pharmaceutical process chemistry, where efficiency, purity, and sustainability are paramount.

References

-

Pharmaffiliates. (n.d.). Aripiprazole - Impurity A. Retrieved from [Link]

-

IndiaMART. (n.d.). 7-Hydroxy-3,4-Dihydroquinolin-2(1h)-One. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of aripiprazole and intermediates thereof. (WO2007118923A1).

- Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (US20060079690A1).

-

PharmaCompass. (n.d.). 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (CN105017146A).

Sources

- 1. 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | Sigma-Aldrich [sigmaaldrich.com]

- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 3. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 4. 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. indiamart.com [indiamart.com]

- 8. 22246-18-0|7-Hydroxy-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: Current Knowledge and Research Context

A Note to the Researcher: This technical guide addresses the physical and chemical properties of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. Initial analysis of publicly available scientific literature and chemical databases reveals that while this compound is commercially available as a research chemical, it is not extensively characterized. There is a significant scarcity of published data regarding its specific physicochemical properties, spectral analyses, and established reaction protocols.

This guide serves a dual purpose: first, to consolidate the definitive identifying information that is currently available for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. Second, to provide essential context for the researcher by discussing the well-documented chemistry of the broader 3,4-dihydroquinolin-2(1H)-one scaffold and its derivatives. This contextual analysis offers insights into potential synthetic routes and predictive properties based on structurally similar, well-characterized analogs.

Compound Identification and Core Data

While detailed experimental data is sparse, the fundamental identity of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has been established in chemical supplier databases. This core information is the foundation for any further research.

| Identifier | Value | Source(s) |

| IUPAC Name | 7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one | [] |

| CAS Number | 857272-53-8 | [][2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [][2] |

| Molecular Weight | 177.20 g/mol | [][2] |

| Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)CO | [] |

| InChI Key | QJVHACDKAXCDGJ-UHFFFAOYSA-N | [] |

No experimental data for properties such as melting point, boiling point, solubility, or pKa for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is available in the cited literature. Such properties would require experimental determination.

Synthetic Pathways and Chemical Reactivity: A Contextual Overview

Given the lack of specific synthesis protocols for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, we turn to established methods for constructing the core dihydroquinolinone ring system. These routes provide a logical starting point for the prospective synthesis of the target compound.

Intramolecular Friedel-Crafts Cyclization: The Foundational Approach

The most historically significant and widely adapted method for synthesizing the 3,4-dihydroquinolin-2(1H)-one core is the intramolecular Friedel-Crafts reaction, often referred to as the Mayer-Shigematsu cyclization.[4] This reaction typically involves the cyclization of an N-aryl-3-halopropionamide precursor in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[4][5]

The general workflow for this approach, adapted for the synthesis of a substituted dihydroquinolinone, is outlined below.

Caption: General workflow for dihydroquinolinone synthesis.

Expertise & Causality: The choice of a Lewis acid like AlCl₃ is critical; it coordinates with the carbonyl oxygen of the amide, enhancing the electrophilicity of the alkyl chain and facilitating the intramolecular attack on the electron-rich aromatic ring. The reaction is typically performed at high temperatures to overcome the activation energy of the C-C bond formation.[4] A significant challenge in this synthesis is regioselectivity; depending on the directing effects of the substituents on the aniline ring, a mixture of isomers (e.g., 5-substituted vs. 7-substituted) can be formed, necessitating careful purification.[4]

Comparative Analysis with a Well-Characterized Analog

To provide a predictive framework, it is instructive to examine the properties of the closely related and extensively studied compound, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0). This molecule differs only by the substitution of a hydroxyl group for the hydroxymethyl group at the 7-position. This analog is a key intermediate in the synthesis of the antipsychotic drug Aripiprazole.[6]

Disclaimer: The following data is for 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one and is provided for comparative and contextual purposes only. These values are not the properties of the target compound.

| Property | Value for 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [6][7][8] |

| Molecular Weight | 163.17 g/mol | [7][8] |

| Appearance | Off-white to light brown crystalline powder | [6][9] |

| Melting Point | 233-237 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Biological Role | Aripiprazole Intermediate; Weak MAO-A Inhibitor | [6][10] |

The hydroxymethyl group (-CH₂OH) in the target compound, compared to the hydroxyl group (-OH) in the analog, would be expected to influence its physical properties. The additional methylene spacer may slightly increase the molecular weight and could impact crystal packing, leading to a different melting point. The polarity is similar, suggesting it may retain slight solubility in polar organic solvents, though hydrogen bonding characteristics will differ, potentially affecting solubility and biological interactions.

Conclusion and Future Directions

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a defined chemical entity, yet it remains largely uncharacterized in the scientific literature. This guide has consolidated its known identifiers and provided a logical, evidence-based framework for approaching its synthesis based on established methods for the dihydroquinolinone core.

For researchers and drug development professionals, this compound represents an open area for investigation. The immediate and necessary next steps would involve:

-

Experimental Synthesis and Purification: Developing a robust and regioselective synthesis protocol, likely adapted from Friedel-Crafts or related cyclization reactions.

-

Physicochemical Characterization: Experimental determination of core properties, including melting point, solubility in various solvent systems, and pKa.

-

Structural and Spectral Analysis: Comprehensive analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to create a complete and verifiable data package.

Only through such fundamental experimental work can the properties of this compound be fully understood, enabling its potential application in medicinal chemistry and materials science.

References

-

Lookchem. (n.d.). Cas 903557-01-7, 1,2,3,4-Titrahydro-2-oxo-7-Quinolinecarbonitrile. Retrieved January 6, 2026, from [Link]

-

Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, (5), 390-392. Retrieved from [Link]

- Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US Patent US20060079690A1.

-

PharmaCompass. (n.d.). Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. Retrieved January 6, 2026, from [Link]

-

Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(2), 435-438. Retrieved from [Link]

-

ResearchGate. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

-

PharmaCompass. (n.d.). 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 7-Hydroxy-3,4-dihydrocarbostyril. Retrieved January 6, 2026, from [Link]

Sources

- 2. 857272-53-8 | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one - Moldb [moldb.com]

- 3. 857272-53-8|7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 7-Hydroxy-3,4-dihydrocarbostyril | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | C13H17NO3 | CID 71316195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of predicted NMR spectra, grounded in the fundamental principles of NMR spectroscopy. It is designed to serve as a practical resource for researchers, scientists, and professionals in the pharmaceutical industry, providing not only spectral assignments but also the underlying rationale based on molecular structure and electronic effects. The guide includes standardized experimental protocols for data acquisition, a comprehensive analysis of predicted chemical shifts and coupling constants, and illustrative diagrams to facilitate a deeper understanding of the structure-spectrum correlations.

Introduction

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. Molecules within this class are recognized for their diverse pharmacological activities and often serve as key intermediates in the synthesis of pharmaceutical agents. The precise structural elucidation of such compounds is a critical step in the drug discovery and development pipeline, ensuring identity, purity, and a foundational understanding of structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool.

Principles of NMR Spectroscopy for Structural Elucidation

A foundational understanding of NMR principles is essential for accurate spectral interpretation. The key parameters derived from NMR spectra are chemical shift (δ), spin-spin coupling (J), and signal integration.

-

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, resulting in an upfield shift to lower ppm values.

-

Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring magnetic nuclei, leading to the splitting of NMR signals. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, the following standardized protocols are recommended.

Sample Preparation

-

Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a larger sample size of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope. The exact amount may be adjusted based on the sensitivity of the NMR spectrometer.

-

Solvent Selection: Utilize high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is capable of dissolving a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.52 ppm) serve as convenient internal references.

-

Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆. Gentle vortexing or sonication can be employed to facilitate complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the resulting solution into a standard 5 mm NMR tube.

NMR Data Acquisition Parameters

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument.

1D ¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

1D ¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 0-200 ppm.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in DMSO-d₆ provides a detailed fingerprint of its molecular structure. The predicted chemical shifts, multiplicities, and assignments are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.05 | s | 1H | NH |

| ~7.10 | d | 1H | H-5 |

| ~6.95 | s | 1H | H-8 |

| ~6.85 | d | 1H | H-6 |

| ~5.15 | t | 1H | OH |

| ~4.40 | d | 2H | CH₂-OH |

| ~2.85 | t | 2H | H-4 |

| ~2.45 | t | 2H | H-3 |

s = singlet, d = doublet, t = triplet

Detailed Interpretation:

-

NH Proton (~10.05 ppm): The proton attached to the nitrogen atom is predicted to appear as a singlet at a significantly downfield chemical shift. This is due to the deshielding effect of the adjacent carbonyl group and its participation in hydrogen bonding.

-

Aromatic Protons (H-5, H-6, H-8 at ~7.10-6.85 ppm):

-

H-5 (~7.10 ppm): This proton is predicted as a doublet, coupled to H-6. Its chemical shift is influenced by the electron-donating character of the amide group.

-

H-8 (~6.95 ppm): This proton is expected to be a singlet as it has no adjacent protons for coupling.

-

H-6 (~6.85 ppm): This proton is predicted to be a doublet, coupled to H-5.

-

-

Hydroxymethyl Group (OH at ~5.15 ppm and CH₂ at ~4.40 ppm):

-

OH (~5.15 ppm): The hydroxyl proton is predicted to be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is dependent on concentration and temperature.

-

CH₂ (~4.40 ppm): These benzylic protons are predicted to appear as a doublet due to coupling with the hydroxyl proton. They are deshielded by the adjacent aromatic ring and the oxygen atom.

-

-

Aliphatic Protons (H-4 and H-3 at ~2.85-2.45 ppm):

-

H-4 (~2.85 ppm): These protons, adjacent to the aromatic ring, are predicted to be a triplet, coupled to the H-3 protons.

-

H-3 (~2.45 ppm): These protons, adjacent to the carbonyl group, are also predicted to be a triplet, coupled to the H-4 protons.

-

Molecular Structure with Proton Numbering

Caption: Molecular structure of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one with proton numbering.

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (C-2) |

| ~140.0 | C-7 |

| ~138.5 | C-8a |

| ~128.0 | C-5 |

| ~125.0 | C-4a |

| ~118.0 | C-6 |

| ~115.0 | C-8 |

| ~63.0 | CH₂-OH |

| ~31.0 | C-3 |

| ~25.0 | C-4 |

Detailed Interpretation:

-

Carbonyl Carbon (~170.0 ppm): The amide carbonyl carbon (C-2) is the most deshielded carbon and is predicted to appear at the lowest field.

-

Aromatic Carbons (~140.0-115.0 ppm): Six distinct signals are predicted for the aromatic carbons, consistent with the substituted benzene ring. The carbons attached to the hydroxymethyl group (C-7) and the fused ring system (C-8a and C-4a) are expected at a lower field compared to the protonated aromatic carbons.

-

Hydroxymethyl Carbon (~63.0 ppm): The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom and is predicted to resonate in this region.

-

Aliphatic Carbons (~31.0-25.0 ppm): The two aliphatic carbons of the dihydroquinolinone ring (C-3 and C-4) are predicted to appear at the highest field. C-3 is slightly more deshielded due to its proximity to the carbonyl group.

Conceptual 2D NMR Correlations

While experimental 2D NMR data is not available, we can conceptualize the expected correlations based on the predicted 1D spectra. These techniques are invaluable for confirming structural assignments.

-

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected cross-peaks would include:

-

H-5 with H-6

-

H-3 with H-4

-

The CH₂ of the hydroxymethyl group with the OH proton.

-

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. Expected correlations would be:

-

H-5 with C-5

-

H-6 with C-6

-

H-8 with C-8

-

H-3 with C-3

-

H-4 with C-4

-

The CH₂ protons with the CH₂ carbon of the hydroxymethyl group.

-

Conceptual HSQC Correlations

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS No. 22246-18-0) is a pivotal intermediate in the synthesis of significant pharmaceutical agents, most notably Aripiprazole, an atypical antipsychotic.[1][2][3] The purity and structural integrity of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical methodology for its characterization is not merely a procedural step but a cornerstone of quality control in the drug development pipeline.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive technical overview of the mass spectrometry-based analysis of this compound. We will move beyond rote protocols to explore the underlying principles and causal relationships that govern method development, from sample preparation to structural elucidation via tandem mass spectrometry. The objective is to equip researchers and drug development professionals with a self-validating analytical framework grounded in scientific first principles.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₂ | [4] |

| Average Molecular Weight | 163.17 g/mol | [4][5] |

| Monoisotopic Mass | 163.0633 Da | [4] |

| Appearance | Off-white to pale yellow solid | [1][6] |

| Key Structural Features | Dihydroquinolinone core, Lactam moiety, Aromatic ring, Primary alcohol | N/A |

The Analytical Strategy: Why LC-MS/MS is the Gold Standard

For a molecule like 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, which possesses moderate polarity, UV activity, and is non-volatile, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical tool of choice.[7] This hyphenated technique offers unparalleled sensitivity and selectivity, allowing for definitive identification and quantification even in complex matrices.[7][8]

The workflow involves three core stages:

-

Chromatographic Separation (LC): Isolating the analyte from impurities and matrix components.

-

Ionization (ESI): Efficiently converting the neutral analyte into gas-phase ions.

-

Mass Analysis (MS/MS): Determining the mass of the parent ion and then fragmenting it to produce a unique structural fingerprint.

Below is a logical diagram of the complete analytical workflow.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 3. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 4. 7-Hydroxy-3,4-dihydrocarbostyril | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Hydroxy-3,4-dihydro-2(1H)-chinolinon 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LC-MS Method Development [intertek.com]

Unraveling the In Vitro Mechanism of Action of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

This technical guide provides an in-depth exploration of the potential in vitro mechanism of action of the novel compound, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. As direct literature on this specific molecule is nascent, we will leverage established knowledge of the broader 3,4-dihydro-2(1H)-quinolinone scaffold to propose a plausible and testable mechanistic hypothesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to elucidate the compound's biological activity.

Introduction: The Prominence of the 3,4-Dihydro-2(1H)-quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of pharmacologically active compounds.[1][2] Marketed drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol feature this heterocyclic system, highlighting its therapeutic versatility. Compounds incorporating this moiety are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes such as phosphodiesterases (PDEs).[1][2]

The subject of this guide, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, is a derivative of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of aripiprazole.[3][4] The substitution of a hydroxymethyl group for the hydroxyl group at the 7-position presents an intriguing structural modification that warrants a thorough investigation of its pharmacological profile.

A Proposed Mechanism of Action: Modulation of Dopamine D2 Receptor Signaling

Based on the extensive pharmacology of structurally related dihydroquinolinones, a primary hypothetical mechanism of action for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is the modulation of dopamine D2 receptor (D2R) signaling. Specifically, we propose that the compound acts as a partial agonist at the D2R. This hypothesis is rooted in the well-established D2R partial agonism of aripiprazole, which also possesses the dihydroquinolinone core.

Partial agonism at the D2R offers a nuanced approach to modulating dopaminergic neurotransmission, providing a stabilizing effect by acting as an agonist in states of low dopamine and an antagonist in states of high dopamine. This "dopamine system stabilizer" activity is a clinically validated mechanism for the treatment of neuropsychiatric disorders.

To rigorously test this hypothesis, a multi-faceted in vitro approach is required, encompassing receptor binding, functional activity, and downstream signaling pathway analysis.

Experimental Workflows for Mechanistic Elucidation

The following sections detail the experimental protocols to systematically investigate the interaction of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one with the dopamine D2 receptor.

Primary Target Engagement: Radioligand Binding Assays

The initial step is to determine if the compound directly interacts with the D2R. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Experimental Protocol: D2 Receptor Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a constant concentration of a high-affinity D2R radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

-

To determine non-specific binding, include wells with a high concentration of a known D2R antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with a cold buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the inhibition constant (Ki).

-

Data Presentation: Hypothetical Binding Affinity Data

| Compound | D2 Receptor Ki (nM) |

| 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | 5.2 |

| Aripiprazole (Reference) | 1.8 |

| Haloperidol (Reference) | 0.9 |

Functional Activity Assessment: cAMP Accumulation Assay

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. The D2R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Stimulation:

-

Use CHO or HEK293 cells co-expressing the human D2R and a reporter system for cAMP (e.g., a luminescent or fluorescent biosensor).

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a constant concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

-

Include a known D2R agonist (e.g., quinpirole) as a positive control and an antagonist (e.g., haloperidol) to confirm receptor-mediated effects.

-

-

Detection and Data Analysis:

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase-based assay).

-

Plot the cAMP levels as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist.

-

Data Presentation: Hypothetical Functional Activity Data

| Compound | EC50 (nM) | Emax (% of Full Agonist) |

| 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | 12.5 | 45% |

| Quinpirole (Full Agonist) | 3.1 | 100% |

| Aripiprazole (Partial Agonist) | 2.7 | 50% |

Downstream Signaling Pathway Analysis: β-Arrestin Recruitment Assay

GPCR activation can also trigger signaling through β-arrestin pathways, which are distinct from G-protein signaling and can mediate different cellular responses. Assessing β-arrestin recruitment provides a more comprehensive understanding of the compound's functional selectivity or "biased agonism."

Experimental Protocol: β-Arrestin Recruitment Assay

-

Assay Principle:

-

Utilize an assay system where one component of a reporter enzyme (e.g., β-galactosidase or luciferase) is fused to the D2R and the other component is fused to β-arrestin. Upon receptor activation and β-arrestin recruitment, the two components come into proximity, reconstituting the active enzyme, which then acts on a substrate to produce a detectable signal.

-

-

Cell-Based Assay:

-

Use a commercially available cell line engineered for this assay (e.g., PathHunter® or Tango™).

-

Plate the cells and treat them with varying concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

-

Include a reference agonist.

-

-

Detection and Data Analysis:

-

After incubation, add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or chemiluminescence).

-

Plot the signal as a function of the log concentration of the test compound and determine the EC50 and Emax.

-

Visualizing the Proposed Mechanism and Workflows

To provide a clear conceptual framework, the following diagrams illustrate the proposed signaling pathway and the experimental workflows.

Proposed Signaling Pathway of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one at the D2 Receptor

A diagram illustrating the proposed partial agonism of the compound at the D2 receptor.

Experimental Workflow for In Vitro Characterization

A flowchart of the experimental steps to elucidate the compound's mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically rigorous approach to investigating the in vitro mechanism of action of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, centered on the hypothesis of dopamine D2 receptor partial agonism. The successful execution of these experiments will provide critical insights into the compound's pharmacological profile, including its affinity, potency, and functional selectivity.

Positive results from these studies would warrant further investigation into its effects on other related GPCRs (e.g., serotonin receptors) and its potential as a therapeutic agent for neuropsychiatric disorders. The integration of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies would also be a logical next step in the early drug discovery pipeline.

References

-

Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link][1]

-

ResearchGate. (n.d.). A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. Retrieved from [Link][2]

-

Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl) - ACS Publications. Journal of Medicinal Chemistry, 41(5), 658–667. [Link]

-

Valenti, P., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Molecules, 19(9), 13454–13481. [Link]

-

ResearchGate. (n.d.). Drugs incorporating 2,3-dihydro-4(1H)-quinolinones. Retrieved from [Link]

-

Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, (5), 390-392. [Link]

-

ResearchGate. (n.d.). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

-

Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents. [3]

-

CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H). (n.d.). Google Patents. Retrieved from [4]

-

PubChem. (n.d.). 7-Hydroxy-3,4-dihydrocarbostyril. Retrieved from [Link]pubchem.ncbi.nlm.nih.gov/compound/2785758)

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 4. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

Solubility and stability studies of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide Solubility and Stability Studies of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Pre-formulation Guide

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview and detailed protocols for the characterization of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as 7-HDQ), a novel quinolinone derivative. We present a framework grounded in regulatory expectations and first-principle science, detailing the methodologies for determining thermodynamic solubility and assessing intrinsic chemical stability through forced degradation studies. The protocols herein are designed to be self-validating systems, providing the robust data necessary to guide formulation development, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious drug product.

Introduction: The Criticality of Early-Phase Physicochemical Profiling

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (7-HDQ) is a molecule of interest with a structure suggesting potential pharmacological activity. However, before its therapeutic potential can be realized, a foundational understanding of its drug-like properties must be established. Solubility and stability are the bedrock of this foundation.

-

Aqueous solubility directly influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and significant formulation challenges.[1]

-

Chemical stability dictates a drug's shelf-life, storage requirements, and degradation profile. Unstable compounds can lose potency and generate potentially toxic impurities, posing a direct risk to patient safety.

This guide is structured to provide researchers and drug development professionals with both the theoretical rationale and the practical, step-by-step workflows for characterizing 7-HDQ, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[2][3]

Aqueous Solubility Profiling of 7-HDQ

The determination of aqueous solubility is a primary step in pre-formulation. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, can overestimate the true solubility of a compound due to the formation of supersaturated solutions.[4] For definitive pre-formulation work, thermodynamic solubility —the true equilibrium point between the dissolved and solid states of a compound—is the required parameter.[5][6] The shake-flask method remains the universally accepted "gold standard" for its determination.[4][5]

Causality of Experimental Design: Why the Shake-Flask Method?

The shake-flask method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium.[4] By agitating an excess of the solid compound in a specific medium for an extended period (typically 24-48 hours), we ensure the solution becomes fully saturated. Subsequent analysis of the clarified supernatant provides a precise measurement of the compound's solubility in that medium. This method's robustness provides the high-quality data needed for biopharmaceutical classification (BCS) and formulation strategy.[7][8]

Workflow for Thermodynamic Solubility Determination

The workflow is designed to systematically assess the solubility of 7-HDQ across a range of physiologically relevant conditions.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Detailed Experimental Protocol: Thermodynamic Solubility of 7-HDQ

-

Preparation of Media: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) as per USP standards. Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) if required for advanced biopharmaceutical assessment.

-

Sample Preparation: Add an excess amount of solid 7-HDQ (e.g., 2-5 mg, sufficient to ensure solid remains after equilibration) to 1 mL of each test medium in duplicate glass vials.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a chemically compatible 0.22 µm filter (e.g., PVDF).

-

Quantification:

-

Prepare a stock solution of 7-HDQ in a suitable organic solvent (e.g., Methanol or DMSO).

-

Create a set of calibration standards by diluting the stock solution with the test medium.

-

Analyze the calibration standards and the clarified supernatant samples using a validated HPLC-UV method. A generic starting method could be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a predetermined λmax

-

Injection Volume: 10 µL

-

-

-

Data Analysis: Construct a calibration curve of peak area versus concentration. Use the regression equation to determine the concentration of 7-HDQ in the sample supernatants. The average of the duplicate determinations is reported as the thermodynamic solubility.

Hypothetical Solubility Data for 7-HDQ

The following table summarizes plausible solubility results for 7-HDQ, which would be generated from the protocol above.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 37 | 150.5 | 0.85 |

| Acetate Buffer | 4.5 | 37 | 95.2 | 0.54 |

| Phosphate Buffer | 6.8 | 37 | 88.6 | 0.50 |

| FaSSIF | 6.5 | 37 | 110.8 | 0.63 |

| FeSSIF | 5.0 | 37 | 135.7 | 0.77 |

Intrinsic Stability and Forced Degradation of 7-HDQ

Understanding how a molecule degrades is a regulatory requirement and a scientific necessity.[9][10] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[11] The objectives are threefold:

-

To Identify Degradation Pathways: Determine the likely degradation products under hydrolytic, oxidative, photolytic, and thermal stress.[11][12]

-

To Develop a Stability-Indicating Method: The core of a stability program is an analytical method, typically HPLC, that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously separating it from all process impurities and degradation products.[13][14][15]

-

To Elucidate Degradant Structures: Information from stress testing aids in the characterization of potential degradants that may appear in long-term stability studies.

Causality of Experimental Design: Why Forced Degradation?

Forced degradation is a predictive tool. By intentionally stressing the molecule, we generate a "worst-case" scenario of potential degradants.[12] This allows for the development of a robust, stability-indicating analytical method before committing to expensive, time-consuming, long-term stability studies. Proving the method's specificity with these stressed samples provides confidence that any future degradation will be detected.[16][17] The conditions are chosen based on ICH Q1A(R2) guidelines to cover the most common degradation routes for organic molecules.[2][18]

Workflow for Forced Degradation and Method Development

This workflow integrates the stress testing of 7-HDQ with the development of the analytical method required to assess its stability.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Detailed Experimental Protocol: Forced Degradation of 7-HDQ

The goal is to achieve 5-20% degradation of the active ingredient; conditions should be adjusted as necessary.[18][19]

-

Stock Solution Preparation: Prepare a stock solution of 7-HDQ at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Store a sample of solid 7-HDQ powder in an oven at 80°C for 7 days. Dissolve in the stock solution solvent before analysis.

-

Photostability: Expose a solution and a solid sample of 7-HDQ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis:

-

Dilute all stressed samples, along with an unstressed control, to a suitable concentration (e.g., 100 µg/mL).

-

Analyze all samples by a developing HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).

-

The PDA detector is used to assess peak purity and determine if the parent peak is spectrally homogenous, indicating no co-eluting impurities.

-

The MS detector helps in identifying the mass of the degradation products, providing clues to their structure.

-

-

Method Optimization: Adjust HPLC parameters (gradient slope, organic modifier, pH of aqueous phase, column chemistry) until baseline separation is achieved between the 7-HDQ peak and all degradation product peaks.

Hypothetical Forced Degradation Summary for 7-HDQ

This table presents a plausible outcome of the forced degradation study.

| Stress Condition | Conditions | % Assay of 7-HDQ Remaining | No. of Degradation Products | Observations |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 88.5 | 2 | Significant degradation observed. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4h | 92.1 | 1 | Moderate degradation. |

| Oxidation | 3% H₂O₂, RT, 24h | 85.3 | 3 | Most sensitive pathway. |

| Thermal | 80°C, solid, 7 days | 99.2 | 0 | Highly stable to dry heat. |

| Photolytic | ICH Q1B exposure | 96.8 | 1 | Minor degradation observed. |

Conclusion and Forward Path

This guide outlines the fundamental workflows for characterizing the solubility and intrinsic stability of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. The hypothetical data presented suggest that 7-HDQ is a compound with relatively low aqueous solubility that is most susceptible to oxidative and hydrolytic degradation. This information is invaluable for subsequent development activities. The established thermodynamic solubility values will guide salt screening and formulation strategies aimed at enhancing bioavailability. The stability-indicating HPLC method developed through forced degradation studies is now qualified for use in formal, long-term stability trials, ensuring that the quality, purity, and potency of 7-HDQ can be monitored throughout its development lifecycle.

References

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

-

Title: ICH Q1A(R2) Stability testing of new drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

-

Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

-

Title: (PDF) Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]

-

Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]

-

Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Stability Indicating HPLC Method Development: A Review Source: IJPPR URL: [Link]

-

Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: Taylor & Francis Online URL: [Link]

-

Title: Q1A(R2) A deep dive in Stability Studies Source: YouTube URL: [Link]

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Thermodynamic solubility Source: Plateforme de chimie biologique intégrative de Strasbourg URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An Introduction To Forced Degradation Studies For Drug Substance & Drug Product Source: Pharmaceutical Online URL: [Link]

-

Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

-

Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: National Institutes of Health (NIH) URL: [Link]

-

Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (ICH M9) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. fda.gov [fda.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 13. ijpsr.com [ijpsr.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Discovering Novel Analogs from 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold